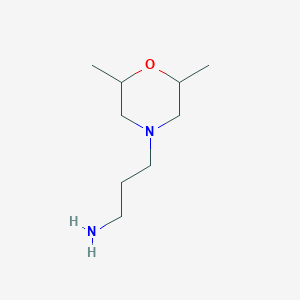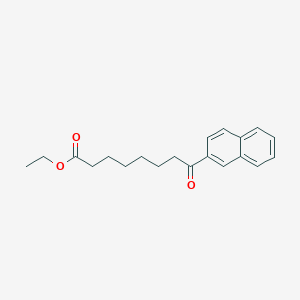
8-(2-萘基)-8-氧代辛酸乙酯
描述
Ethyl 8-(2-naphthyl)-8-oxooctanoate is an organic compound that features a naphthalene ring attached to an octanoate ester
科学研究应用
Ethyl 8-(2-naphthyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” is not clear without more context. If it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reagents present .
未来方向
The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate typically involves the esterification of 8-(2-naphthyl)-8-oxooctanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 8-(2-naphthyl)-8-oxooctanoate may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 8-(2-naphthyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols
Substitution: Halogenated or nitrated naphthalene derivatives
相似化合物的比较
Ethyl 8-(2-naphthyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the naphthalene ring, making it less versatile in terms of chemical reactivity.
2-Naphthylacetic acid: Contains a naphthalene ring but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl naphthalene-2-carboxylate: Similar structure but with the ester group directly attached to the naphthalene ring, affecting its reactivity and applications.
Ethyl 8-(2-naphthyl)-8-oxooctanoate stands out due to its unique combination of a naphthalene ring and an octanoate ester, providing a versatile platform for various chemical and biological applications.
属性
IUPAC Name |
ethyl 8-naphthalen-2-yl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNBRQQNNAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446994 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-46-3 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
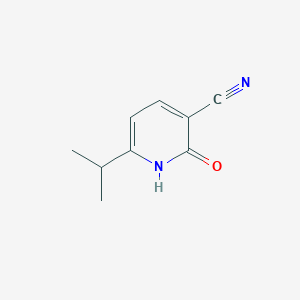
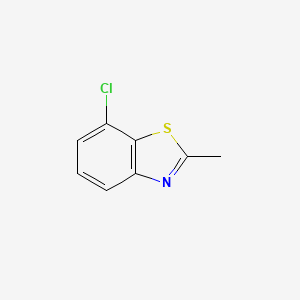
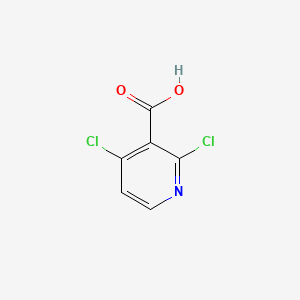

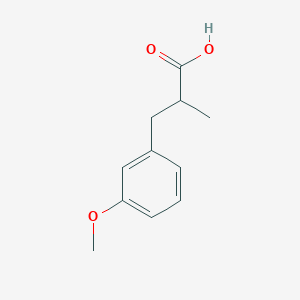

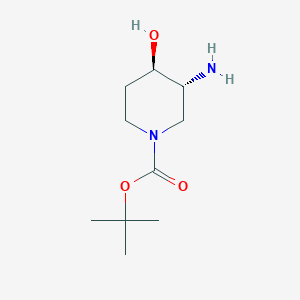
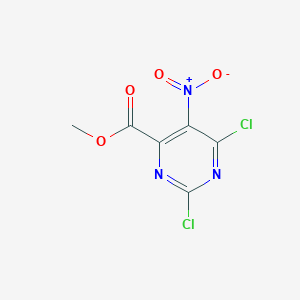
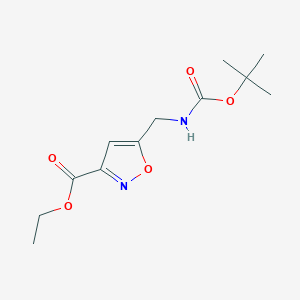
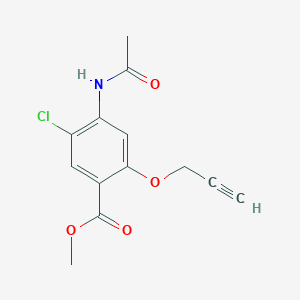
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)
![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
